BenchChemオンラインストアへようこそ!

4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

CNS Drug Discovery Physicochemical Property Analysis Blood-Brain Barrier Permeability

4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 17119-18-5) is a synthetic small-molecule heterocycle from the 1,2,4-triazole-3-thiol class, distinguished by the simultaneous presence of a 4-chlorophenyl substituent at N4, a methyl group at C5, and a thiol/thione group at C3. This specific substitution pattern places it at the intersection of several privileged chemical spaces explored for anticonvulsant, enzyme inhibitory, and antimicrobial activities.

Molecular Formula C9H8ClN3S
Molecular Weight 225.7 g/mol
CAS No. 17119-18-5
Cat. No. B3323823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
CAS17119-18-5
Molecular FormulaC9H8ClN3S
Molecular Weight225.7 g/mol
Structural Identifiers
SMILESCC1=NNC(=S)N1C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H8ClN3S/c1-6-11-12-9(14)13(6)8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14)
InChIKeyOWLOUYHMVYBXQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.9 [ug/mL]

Why 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 17119-18-5) is a Distinct Triazole-3-thiol Scaffold for Procurement Decisions


4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 17119-18-5) is a synthetic small-molecule heterocycle from the 1,2,4-triazole-3-thiol class, distinguished by the simultaneous presence of a 4-chlorophenyl substituent at N4, a methyl group at C5, and a thiol/thione group at C3 [1]. This specific substitution pattern places it at the intersection of several privileged chemical spaces explored for anticonvulsant, enzyme inhibitory, and antimicrobial activities [2]. Unlike its des-chloro or des-methyl analogs, the compound presents a unique combination of electronic (electron-withdrawing chloro group) and steric features that modulate its physicochemical and biological profile, making direct analog substitution unreliable [1].

Generic Substitution Risk: Why 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by In-Class Analogs


Attempts to substitute 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol with commercially prevalent analogs risk introducing critical, quantifiable performance deviations. The specific 4-(4-chlorophenyl) substituent is not a passive structural element; SAR studies on related 4-alkyl-5-aryl-1,2,4-triazole-3-thiones have established that small electron-withdrawing substituents on the phenyl ring are directly beneficial for affinity towards voltage-gated sodium channels and protective efficacy in animal models of epilepsy [1]. Removing the chlorine (to a simple 4-phenyl analog) or the 5-methyl group can abolish these electronic advantages, while bromine-substituted analogs (e.g., 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, CAS 494194-50-2) alter the size, lipophilicity, and metabolic stability of the molecule without evidence of superior activity in comparable models [2]. These differences are not trivial and directly impact the scientific validity and reproducibility of research outcomes.

Quantitative Differentiation of 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol: A Pharmacophore-Based Selection Guide


Physicochemical Profile for CNS Drug Design: Calculated Properties Favoring Blood-Brain Barrier Penetration

When benchmarked against in-class analogs, 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol exhibits a calculated physicochemical profile that aligns with established CNS drug-likeness criteria—a key differentiator for neuroscience-focused procurement. Its XLogP3-AA value of 2.2 and low topological polar surface area (TPSA) of 30.71 Ų place it within the optimal range for passive BBB permeation [1]. In contrast, the 4-amino analog 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 20939-15-5) introduces an additional hydrogen bond donor, which can decrease membrane permeability [2]. This directly impacts target engagement in CNS assays.

CNS Drug Discovery Physicochemical Property Analysis Blood-Brain Barrier Permeability

hERG Liability Screening: Quantitative Differentiation in Cardiac Safety Profile

In a whole-cell patch clamp assay on HEK293 cells expressing the hERG potassium channel, 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol tested at 1000 nM displayed a specific inhibition value that can be directly compared to structurally related triazole compounds in the same assay database . While a definitive IC50 comparison requires paired testing, the presence of this data point in a publicly curated toxicity database (ALA889316) provides a quantifiable baseline that is absent for many close analogs, including 5-methyl-4H-1,2,4-triazole-3-thiol and 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thiol [1]. This allows users to assess the relative cardiac safety margin early in screening.

Cardiac Safety Pharmacology hERG Channel Inhibition Drug-Induced Arrhythmia Risk

CYP450 Drug Metabolism Liability: Quantitative CYP2C8 Inhibition as a Potential Differentiator

A PubChem BioAssay record associated with this compound (SID MLS000765293) reports a Ki of 11,000 nM (11 µM) for inhibition of recombinant human CYP2C8 [1]. While this indicates relatively weak inhibition, it provides a quantitative benchmark that can be compared with analogs such as the S-methyl derivative 3-(4-chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole (CAS 57295-58-6), which, due to the absence of the free thiol group, is expected to exhibit altered CYP450 binding based on class-level structure-metabolism relationships . The free thiol group in the target compound may contribute to distinct metabolic liability compared to thioether analogs.

Drug Metabolism CYP450 Inhibition Pharmacokinetic Profiling

Thiol Reactivity and Structural Versatility as a Synthetic Intermediate for Derivatization

The free thiol group at C3 of 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol confers a distinct synthetic utility that is absent in commercially available thioether derivatives. The compound has been utilized as a starting material for the synthesis of bioactive 1,2,4-triazol-3-ylthio-N-phenyl acetamide derivatives through S-alkylation reactions under basic conditions, yielding potent mushroom tyrosinase inhibitors (e.g., compound 9k with IC50 = 0.0048 µM vs. kojic acid IC50 = 16.83 µM, representing a >3500-fold potency increase) . This demonstrates the scaffold's capacity to be transformed into highly potent tool compounds through straightforward chemical derivatization at the thiol position.

Medicinal Chemistry Synthetic Chemistry Lead Diversification

Multi-Target Screening Profile Across Diverse Biological Assays

4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been evaluated in multiple high-throughput screening campaigns deposited in PubChem, including assays against the mu-type opioid receptor (OPRM1), ADAM17 (TACE), the muscarinic acetylcholine receptor M1 (CHRM1), and regulator of G-protein signaling 4 (RGS4) . This multi-target screening record provides a biological fingerprint that can be compared with simpler analogs like 5-methyl-4H-1,2,4-triazole-3-thiol, which has primarily been studied as a metallo-β-lactamase inhibitor and ionophore, showing a fundamentally different biological profile . The broader screening footprint of the chlorophenyl-methyl compound increases the probability of identifying unanticipated biological activities in phenotypic screening campaigns.

High-Throughput Screening Multi-Target Profiling Biological Fingerprint

Procurement-Driven Application Scenarios for 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol


Targeted Library Synthesis for CNS Penetrant Triazole-Lead Discovery

Medicinal chemistry teams can immediately leverage the validated calculated properties of 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol (XLogP3-AA = 2.2 and TPSA = 30.71 Ų) [1] to design CNS-focused screening libraries. Its free thiol group serves as a direct reactive anchor for S-alkylation with diverse electrophiles, as demonstrated in the synthesis of potent tyrosinase inhibitors (e.g., compound 9k with IC50 = 0.0048 µM, representing a >3500-fold potency gain over kojic acid) . This eliminates the need for deprotection steps associated with thioether analogs, accelerating lead optimization cycles for CNS targets.

Integrated Cardiac Safety and Metabolic Liability Profiling in Early Drug Discovery

Procurement of this compound for hit-to-lead programs enables immediate access to pre-existing, quantifiable safety data—a unique advantage over structurally similar analogs. The hERG screening data (tested at 1000 nM in HEK293 patch clamp) provides a baseline for cardiac safety assessment, while the CYP2C8 Ki of 11,000 nM [2] informs metabolism-based drug-drug interaction risk. This dual dataset allows teams to triage the compound within a safety-conscious screening cascade without incurring the additional cost and time of generating de novo ADME-Tox data, a benefit not offered by 5-methyl-4H-1,2,4-triazole-3-thiol or 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thiol, which lack public safety pharmacology data.

Phenotypic Screening for Novel Target Deconvolution in CNS and Inflammation Programs

The compound's multi-target screening record—encompassing the mu-opioid receptor (OPRM1), TACE (ADAM17), muscarinic M1 receptor (CHRM1), and RGS4—provides a rich biological fingerprint for phenotypic screening hit identification . This broad target engagement data reduces the risk of pursuing false positives and accelerates target deconvolution in drug discovery programs. The presence of the electron-withdrawing 4-chlorophenyl group has been specifically linked to enhanced voltage-gated sodium channel (VGSC) binding affinity in anticonvulsant SAR studies [3], making this scaffold particularly attractive for epilepsy and pain programs where VGSC modulation is therapeutically relevant.

Quote Request

Request a Quote for 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.